molecular formula C15H12FN3S B2396726 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione CAS No. 440322-32-7

4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione

Cat. No.: B2396726
CAS No.: 440322-32-7
M. Wt: 285.34
InChI Key: CHWSEMMNBNNBCX-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methylamino]-1H-quinazoline-2-thione is a synthetic quinazolinethione derivative of significant interest in medicinal chemistry and drug discovery research. Quinazolinones and their thio-analogues are recognized as "privileged structures" in pharmaceutical development due to their diverse biological activities and presence in numerous biologically active alkaloids and therapeutic agents . This compound features a quinazoline-2-thione core, a structure class that has garnered increased research attention for its relevance in developing FDA-approved molecules and new therapeutic candidates . The strategic incorporation of the (4-fluorophenyl)methylamino group at position 4 and the thione functionality at position 2 is designed to modulate the compound's electronic properties, lipophilicity, and hydrogen-bonding capacity, which may enhance its interaction with biological targets and improve blood-brain barrier penetration potential . Researchers can utilize this compound as a key intermediate or precursor for designing novel protein kinase inhibitors, dihydrofolate reductase inhibitors, and other enzyme targets relevant to anticancer, antiviral, and antimicrobial drug development programs . The presence of the fluorine atom on the phenyl ring may influence electron distribution and metabolic stability, while the thione group offers versatility for further chemical modifications through nucleophilic substitution or metal coordination chemistry. Structure-activity relationship (SAR) studies indicate that substitutions at positions 2, 3, and 4 of the quinazolinone ring system significantly impact pharmacological activity, making this derivative particularly valuable for exploring new structure-activity relationships in various disease models . Sustainable synthetic approaches for related quinazolinethiones using green solvents derived from biomass such as eucalyptol have been reported, reflecting growing interest in environmentally conscious preparation methods for these valuable research compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated environment.

Properties

CAS No.

440322-32-7

Molecular Formula

C15H12FN3S

Molecular Weight

285.34

IUPAC Name

4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C15H12FN3S/c16-11-7-5-10(6-8-11)9-17-14-12-3-1-2-4-13(12)18-15(20)19-14/h1-8H,9H2,(H2,17,18,19,20)

InChI Key

CHWSEMMNBNNBCX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=C(C=C3)F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2-mercaptoquinazoline.

    Formation of Intermediate: The 4-fluoroaniline undergoes a nucleophilic substitution reaction with a suitable reagent to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under specific conditions to form the quinazoline ring system.

    Thione Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of quinazoline derivatives, including 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione. Research indicates that quinazoline compounds can inhibit various cancer cell lines, such as breast (MCF-7) and lung (A549) cancer cells. For instance, a derivative exhibited an IC50 value of 2.49 µM against MCF-7 cells, demonstrating significant cytotoxicity .

Compound Cell Line IC50 (μM) Reference
This compoundMCF-72.49
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amineMCF-70.096

Antimicrobial Properties

Quinazoline derivatives have shown promise as antimicrobial agents. The compound's thione group may enhance its interaction with microbial targets, leading to effective inhibition of growth in various pathogens. Research has documented several quinazoline derivatives with notable antimicrobial activity against both bacterial and fungal strains.

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives is another area of active research. Studies suggest that these compounds can inhibit the activation of the NF-kB pathway, which is crucial in inflammatory responses. This inhibition may lead to reduced production of pro-inflammatory cytokines, making these compounds suitable candidates for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study evaluating various quinazoline derivatives for their anticancer properties, this compound was tested against multiple cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity, particularly against breast and lung cancer cells, highlighting its potential as a lead compound for further development .

Case Study 2: Inhibition of NF-kB Activation

Another study focused on the anti-inflammatory properties of quinazoline derivatives demonstrated that compounds similar to this compound could selectively inhibit NF-kB activation in macrophage-like cells. This selectivity suggests a promising application in treating diseases characterized by chronic inflammation .

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione and structurally related compounds:

Compound Name Core Structure Molecular Formula Molecular Weight Key Features Reported Applications
This compound (Hypothetical) Quinazoline C₁₅H₁₁FN₃S 296.33 (calculated) Fluorophenyl-methylamino group, thione at C2 Kinase inhibition, antimicrobial
4-[4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine Imidazole-pyridine C₂₁H₁₆FN₃OS 377.43 Fluorophenyl, methylsulfinylphenyl, pyridine Kinase inhibition (e.g., SB 203580)
[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea Thiazole-thiourea C₁₀H₈FN₃S₂ 253.32 Fluorophenyl, thiourea at thiazole C2 Antimicrobial, enzyme inhibition
4-[(E)-(4-Fluorophenyl)methylideneamino]-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Triazole-thione C₁₄H₁₀FN₅S 315.32 Fluorophenyl-methylideneamino, pyridyl, triazole-thione Antioxidant, metal chelation
N-(4-(4-Fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanesulfonamide Benzoxazine C₁₇H₁₇FN₂O₄S 364.39 Fluorophenyl, methanesulfonamide, benzoxazine core Mineralocorticoid receptor antagonist

Pharmacological and Chemical Properties

  • Bioactivity : The quinazoline-thione’s fluorophenyl and thione groups may enhance kinase inhibition (similar to SB 203580 ) and antioxidant activity (common in thiones ).
  • Crystallography : Tools like SHELXL and ORTEP-3 are critical for resolving structures of fluorophenyl-containing compounds, ensuring accurate stereochemical assignments .
  • Solubility: Quinazolines generally exhibit moderate solubility, but fluorophenyl groups improve membrane permeability compared to non-fluorinated analogs .

Challenges and Advantages

  • Advantages :
    • The thione group enables metal coordination, useful in designing metalloenzyme inhibitors .
    • Fluorine’s electronegativity stabilizes aromatic systems, enhancing metabolic stability .
  • Challenges :
    • Synthesis complexity increases with larger heterocyclic cores (e.g., benzoxazines vs. triazoles) .
    • Thione oxidation to disulfides may reduce bioavailability under physiological conditions .

Research Findings and Data Tables

Table 1: Comparative Crystallographic Data for Selected Compounds

Compound Space Group Refinement Program Key Interactions
4-[(E)-(4-Fluorophenyl)methylideneamino]-5-(pyridin-2-yl)-triazole-3-thione P2₁/c SHELXL N–H···S hydrogen bonds, π-π stacking
N-(4-(4-Fluorophenyl)-benzoxazine derivative P1̄ SHELXTL C–F···H–C interactions, sulfonamide H-bonds

Biological Activity

The compound 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione belongs to the quinazoline family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with appropriate quinazoline precursors. Characterization is performed using spectroscopic methods such as NMR and IR to confirm the structure and purity of the compound.

Anticancer Properties

Quinazoline derivatives, including this compound, have been studied for their anticancer effects. Research indicates that these compounds can inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action : Quinazolines may inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. They also show potential in inhibiting receptor tyrosine kinases (RTKs) like EGFR and VEGFR .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that quinazoline derivatives can exhibit moderate to significant antibacterial activity:

Microorganism Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus10–1275
Escherichia coli10–1280
Candida albicans10–1277

These results suggest that modifications in the quinazoline structure can enhance antimicrobial efficacy .

Anti-inflammatory Effects

Some studies have reported that quinazoline derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α. The compound's ability to modulate inflammatory pathways may make it a candidate for treating conditions characterized by chronic inflammation .

Study on Anticancer Activity

In a study evaluating a series of quinazoline derivatives, including this compound, significant cytotoxicity was observed against several cancer cell lines. The most potent compounds were those that effectively targeted multiple pathways involved in tumor growth and metastasis. For instance, the compound demonstrated an IC50 value comparable to established chemotherapeutics in specific assays .

Study on Antimicrobial Efficacy

A recent investigation assessed the antimicrobial potential of various quinazoline derivatives against clinical isolates of bacteria. The study found that compounds similar to this compound exhibited promising results against resistant strains of bacteria, indicating their potential as novel antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving cyclization and substitution. For example, quinazoline-thione derivatives are often prepared by reacting 2-aminobenzamide with carbon disulfide under basic conditions to form the thione ring, followed by alkylation or arylation at the N-position. Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and stoichiometry of reagents. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield. Evidence from analogous quinazoline-thione syntheses suggests yields of 60–75% under optimized conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and hydrogen bonding (e.g., NH and aromatic protons). 19^{19}F NMR identifies electronic effects of the 4-fluorophenyl group .
  • X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., S···H or π-π stacking). For example, thione tautomerism and planarity of the quinazoline ring are confirmed via single-crystal analysis .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. What are the common impurities or byproducts observed during synthesis, and how can they be identified?

  • Methodological Answer : Common impurities include unreacted intermediates (e.g., 2-aminobenzamide derivatives) or over-alkylated products. Byproducts can be detected via:
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using UV-active spots.
  • HPLC : Separates impurities with a C18 column and acetonitrile/water mobile phase.
  • Thermogravimetric Analysis (TGA) : Identifies solvent residues or decomposition products .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilic substitution resistance but stabilizes negative charge in tautomeric forms. Computational studies (DFT) show reduced electron density at the thione sulfur, affecting metal coordination. Spectroscopic shifts in IR (C=S stretching at ~1200 cm1^{-1}) and 19^{19}F NMR (deshielding by ~5 ppm) corroborate electronic effects. Comparative studies with non-fluorinated analogs reveal reduced bioavailability due to increased lipophilicity (logP ~2.8) .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
  • Molecular Docking (AutoDock Vina) : Simulates binding to enzymes (e.g., kinases or cytochrome P450) using crystal structures from the PDB.
  • Molecular Dynamics (MD) : Assesses stability of ligand-protein complexes in simulated physiological conditions (e.g., solvation models). Evidence from ferrocenyl-quinazoline studies highlights the importance of sulfur-metal interactions in modulating activity .

Q. How does the thione group affect hydrogen bonding or metal coordination compared to its oxo analog?

  • Methodological Answer : The thione group (C=S) forms stronger hydrogen bonds with amide NH groups (e.g., in protein active sites) and coordinates transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) more effectively than the oxo analog. X-ray data show S···H distances of ~2.3 Å and metal-thione binding constants (logK) of ~4.2. Redox activity, measured via cyclic voltammetry, indicates thione participation in electron-transfer pathways .

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